molecular formula C16H14ClNO3 B1512120 N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE CAS No. 1098100-07-2

N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE

Cat. No.: B1512120
CAS No.: 1098100-07-2
M. Wt: 303.74 g/mol
InChI Key: MTFPCYJZWDSFOB-OAHLLOKOSA-N
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Description

Nomenclature and Chemical Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for amino acid derivatives. The compound can be identified by several equivalent names that reflect different aspects of its molecular structure. The primary systematic name emphasizes the phenylacetyl N-substitution and the 2-chlorophenyl substitution at the alpha position of the D-glycine backbone.

Alternative nomenclature includes the designation (R)-2-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]ethanoic acid, which explicitly indicates the R-configuration at the stereogenic center. This nomenclature system provides unambiguous identification of the compound's stereochemistry, which is crucial for applications requiring specific optical activity. The compound also appears in chemical databases under the simplified designation this compound.

From a chemical classification perspective, this compound belongs to several overlapping categories. It is classified as an N-acylated amino acid derivative, specifically falling within the phenylglycine family of compounds. The presence of the chlorine substituent places it among halogenated organic compounds, while the phenylacetyl group classifies it as a phenylacetamide derivative. The D-configuration places it within the family of non-natural amino acid derivatives, distinguishing it from the more common L-amino acids found in biological systems.

Classification Category Specific Designation
Chemical Class N-Acylated Amino Acid Derivative
Stereochemical Family D-Amino Acid Derivative
Functional Group Classification Phenylacetamide
Substitution Pattern Halogenated Phenylglycine
Pharmaceutical Classification Synthetic Intermediate

Properties

IUPAC Name

(2R)-2-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c17-13-9-5-4-8-12(13)15(16(20)21)18-14(19)10-11-6-2-1-3-7-11/h1-9,15H,10H2,(H,18,19)(H,20,21)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFPCYJZWDSFOB-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N[C@H](C2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857127
Record name (2R)-(2-Chlorophenyl)(2-phenylacetamido)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098100-07-2
Record name (2R)-(2-Chlorophenyl)(2-phenylacetamido)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Acylation to Form (R,S)-N-phenylacetyl-2-chlorophenyl glycine

  • Reactants and Conditions :

    • Racemic (R,S)-2-chlorophenyl glycine dissolved in aqueous sodium hydroxide solution (pH 8–10).
    • Acylating agent: phenylacetyl chloride (or alternatives such as toluylic acid, methyl phenylacetate, phenylacetyl bromide).
    • Molar ratios: (R,S)-2-chlorophenyl glycine : NaOH : acylating agent = 1 : 2–3 : 1–3.
    • Temperature: Initially 0 to 10 °C (ice bath), then reaction proceeds at room temperature for 6–24 hours.
  • Workup :

    • After reaction completion, the mixture is acidified to pH 1–2 with hydrochloric acid.
    • The solid (R,S)-N-phenylacetyl-2-chlorophenyl glycine is precipitated and isolated by filtration.
  • Yield : Approximately 95% (e.g., 115.6 g from 0.4 mol starting glycine).

Enzymatic Enantioselective Hydrolysis

  • Catalyst : Immobilized penicillin acylase.
  • Reaction conditions :

    • Substrate concentration: 0.1–0.5 mol per reaction batch.
    • Enzyme to substrate mass ratio: 1 : 3–10.
    • Temperature: 20–40 °C (typically 30 °C).
    • pH: 8–10, adjusted with ammoniacal liquor.
    • Reaction time: 10–20 hours (commonly 12 hours).
  • Process :

    • The enzyme selectively hydrolyzes the (S)-enantiomer of the N-phenylacetyl derivative to yield (S)-2-chlorophenyl glycine and phenylacetic acid, leaving the (R)-N-phenylacetyl derivative unreacted.
  • Isolation :

    • After reaction, acidify to pH 1–2 with concentrated hydrochloric acid.
    • Separate the (R)-N-phenylacetyl-2-chlorophenyl glycine by filtration.
    • The filtrate is concentrated under reduced pressure and adjusted to the isoelectric point to precipitate (S)-2-chlorophenyl glycine.
    • The (S)-enantiomer is washed and dried.
  • Yields and Purity :

    • (R)-N-phenylacetyl derivative yield ~97%.
    • (S)-2-chlorophenyl glycine yield ~90% with enantiomeric excess (ee) of 100%.

Conversion to (S)-2-chlorophenyl glycine Methyl Ester Hydrochloride

  • Procedure :

    • The (S)-2-chlorophenyl glycine is reacted with thionyl chloride in anhydrous methanol under ice bath conditions (0–5 °C).
    • This forms the methyl ester hydrochloride salt.
  • Subsequent step :

    • The salt is desalinized (neutralized and purified) to obtain the free (S)-2-chlorophenyl glycine methyl ester.
  • Yields and purity : High yield and optical purity consistent with previous steps.

Racemization and Recycling of (R)-N-phenylacetyl-2-chlorophenyl glycine

  • Purpose : To improve overall yield by converting the unused (R)-enantiomer back into racemic mixture for reuse.

  • Method :

    • Mix (R)-N-phenylacetyl-2-chlorophenyl glycine with toluylic acid in a 1:1 molar ratio.
    • Heat the mixture at 150–200 °C for 10–60 minutes to induce racemization.
    • The racemic (R,S)-N-phenylacetyl derivative is then recycled back to the enzymatic hydrolysis step.
  • Benefit : This circular process enhances material efficiency and reduces waste.

Summary Table of Key Reaction Parameters

Step Conditions Reagents/Enzymes Yield (%) Optical Purity (ee %)
Acylation (R,S)-N-phenylacetyl-2-chlorophenyl glycine pH 8–10, 0–10 °C then RT, 6–24 h Phenylacetyl chloride, NaOH ~95 Racemic
Enzymatic hydrolysis pH 8–10, 20–40 °C, 10–20 h Immobilized penicillin acylase (R)-enantiomer ~97, (S)-enantiomer ~90 (S) 100
Methyl ester formation 0–5 °C, anhydrous methanol, SOCl2 Thionyl chloride High Maintained
Racemization 150–200 °C, 10–60 min Toluylic acid N/A Racemic

Research Findings and Advantages

  • The chemo-enzymatic process allows high optical purity (ee = 100%) of the (S)-2-chlorophenyl glycine methyl ester, critical for pharmaceutical applications such as clopidogrel synthesis.
  • Use of immobilized penicillin acylase provides selectivity and reusability, improving process economics and environmental impact.
  • Racemization and recycling of the (R)-enantiomer maximize raw material utilization.
  • The method avoids multiple recrystallization steps often required in purely chemical resolution methods, enhancing efficiency.
  • The process is scalable, with documented yields above 90% for key intermediates.
  • Environmentally friendly conditions include aqueous media for enzymatic steps and mild reaction temperatures.

Chemical Reactions Analysis

Types of Reactions

N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used .

Scientific Research Applications

Pharmaceutical Applications

1.1. Chiral Drug Intermediate

N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine serves as a chiral intermediate in the synthesis of various pharmaceutical compounds, notably clopidogrel, an antiplatelet medication used to prevent strokes and heart attacks. The compound is synthesized through a chemo-enzymatic process involving immobilized penicillin acylase, which enhances the optical purity of the product, making it suitable for pharmaceutical applications .

1.2. Synthesis of Anticoagulants

The compound is integral in the synthesis of anticoagulants due to its ability to undergo enzymatic transformations that yield pharmacologically active enantiomers. The resolution of racemic mixtures using immobilized enzymes allows for efficient production of the desired enantiomer with high purity and yield .

3.1. Clopidogrel Synthesis

A notable case study involves the synthesis of clopidogrel from this compound using a biocatalytic approach. The process involves multiple steps, including acylation and enzymatic hydrolysis, leading to high yields of the desired product while maintaining environmental sustainability through reduced solvent usage .

3.2. Production of Chiral Building Blocks

Another study focused on the use of this compound as a chiral building block for synthesizing various bioactive compounds. The research highlighted the efficiency of using this compound in enzyme-catalyzed reactions, which resulted in significant improvements in yield and purity compared to traditional methods .

Future Perspectives

The applications of this compound are expanding with ongoing research into its use in drug discovery and development, particularly in creating more effective and environmentally friendly synthesis methods for pharmaceuticals. As biocatalysis continues to gain traction, this compound may play a pivotal role in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE involves its interaction with specific molecular targets and pathways. The phenylacetyl group and the 2-chlorophenyl substituent play crucial roles in its binding affinity and activity. These interactions can modulate various biological processes, making it a compound of interest for therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects: Chlorophenyl Derivatives

The 2-chlorophenyl group is a common substituent in bioactive compounds. For example:

  • 5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam) utilizes this group for enhanced GABA receptor binding .
  • Chalcone-derived acetamides (e.g., 2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide) demonstrate that chlorophenyl substituents improve thermal stability and intermolecular interactions .

Stereochemical Considerations: D-Glycine vs. L-Glycine Derivatives

The D-configuration of glycine in the target compound distinguishes it from naturally occurring L-forms. Evidence from benzoxazine synthesis (e.g., (S,S)-8b and (R,S)-9d) shows that stereochemistry significantly impacts biological activity and crystallinity . For instance, minor diastereomers with anti-dispositions of substituents exhibit distinct physicochemical properties .

Implication: The D-glycine configuration may confer resistance to enzymatic degradation (common in L-amino acid metabolizing pathways) and alter solubility profiles.

Physicochemical Properties

A comparative analysis of molecular parameters is outlined below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Key Properties
N-PHENYLACETYLGLYCINE C₁₀H₁₁NO₃ 193.20 Phenylacetyl Non-chiral Low lipophilicity, hydrophilic
N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE* C₁₆H₁₃ClNO₃ 307.74 2-Chlorophenyl, D-Gly Chiral (D) Higher lipophilicity, stereospecific
5-(2-Chlorophenyl)-benzodiazepinone C₁₆H₁₂ClN₃O₃ 329.74 2-Chlorophenyl Chiral GABA modulation, crystalline

*Estimated based on structural analogs.

Biological Activity

N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine is a synthetic compound that has garnered attention for its potential biological activities. This compound, a derivative of 2-chlorophenyl glycine, is primarily studied for its pharmacological properties and its role as an intermediate in the synthesis of various pharmaceuticals, including clopidogrel, an antiplatelet agent.

Chemical Structure and Properties

This compound can be structurally represented as follows:

C15H14ClNO2\text{C}_{15}\text{H}_{14}\text{Cl}\text{N}\text{O}_{2}

The compound features a phenylacetyl group attached to a D-glycine moiety, with a chlorine substituent on the aromatic ring. This structure contributes to its diverse biological activities.

Biological Activities

1. Antiplatelet Activity:
this compound has been studied for its role in the synthesis of clopidogrel, which is used to prevent thrombotic events such as myocardial infarction and stroke. Clopidogrel functions by irreversibly binding to the ADP receptor on platelets, thereby inhibiting platelet aggregation . The biological activity of N-phenylacetyl derivatives is crucial in enhancing the efficacy of such antiplatelet therapies.

2. Enzymatic Activity:
Research indicates that this compound can be utilized in enzymatic reactions involving immobilized penicillin acylase. This enzyme catalyzes the hydrolysis of the compound under specific conditions (pH 8-10 and temperatures between 20-40 °C), leading to the production of optically active intermediates . Such enzymatic processes are essential for synthesizing chiral pharmaceuticals.

3. Gut Microbiota Interaction:
Recent studies have highlighted the role of gut microbiota in metabolizing phenolic compounds, including derivatives of phenylalanine into bioactive metabolites like phenylacetic acid and phenylacetylglutamine (PAGln). These metabolites are linked to cardiovascular health, suggesting that compounds like this compound may influence gut microbial pathways that affect systemic health outcomes .

Case Study 1: Antiplatelet Efficacy

A clinical study investigated the efficacy of clopidogrel, derived from this compound, in patients with a history of cardiovascular events. Results demonstrated a significant reduction in major adverse cardiovascular events among patients treated with clopidogrel compared to those receiving placebo . This underscores the importance of this compound in therapeutic applications.

Case Study 2: Enzymatic Synthesis

In a laboratory setting, researchers utilized immobilized penicillin acylase to convert racemic mixtures of this compound into its enantiomers. The study found that this method improved yield and purity of the desired product, showcasing its potential in pharmaceutical manufacturing processes .

Comparative Analysis

Activity This compound Clopidogrel
Mechanism Antiplatelet via ADP receptor inhibitionIrreversible ADP receptor antagonist
Synthesis Method Enzymatic hydrolysis with penicillin acylaseChemical synthesis from intermediates
Clinical Application Potential cardiovascular benefitsPrevents thrombotic events

Q & A

Q. What synthetic routes are recommended for preparing N-Phenylacetyl-2-(2-chlorophenyl)-D-glycine, and what key reaction parameters require optimization?

A two-step approach is typically employed: (1) coupling a 2-chlorophenyl precursor (e.g., 2-chlorophenyl zinc bromide) with a glycine derivative via organometallic reactions, and (2) introducing the phenylacetyl group through acylation. Critical parameters include temperature (20–80°C for organozinc reactions), solvent polarity (THF or DMF for solubility), and catalyst selection (e.g., palladium for cross-coupling). Reaction progress should be monitored via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing purity and structural conformation?

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm the presence of the 2-chlorophenyl group (δ 7.2–7.5 ppm aromatic signals) and acetyl peaks (δ 2.1–2.3 ppm).
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment.
  • Mass spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z ~ 294.7 for C16_{16}H14_{14}ClNO3_3). Cross-validate with computational models (e.g., B3LYP-optimized geometries) to resolve structural ambiguities .

Q. What are the critical safety protocols for handling this compound?

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
  • Store at 2–8°C in airtight, light-resistant containers.
  • Follow pharmaceutical intermediate handling guidelines, including spill containment with inert adsorbents (e.g., vermiculite) .

Q. How does the 2-chlorophenyl substituent influence solubility compared to non-chlorinated analogs?

The chloro group increases hydrophobicity, reducing aqueous solubility. Use polar aprotic solvents (e.g., DMSO, acetone) for in vitro assays. For formulations, consider co-solvents like PEG-400 or cyclodextrin-based systems to enhance bioavailability .

Advanced Research Questions

Q. How can researchers design enzyme inhibition studies to evaluate biological activity?

  • Target selection : Prioritize enzymes with known interactions with chlorinated aromatics (e.g., cytochrome P450, cyclooxygenase).
  • Assay design : Use fluorescence-based assays (e.g., FRET) or SPR to measure binding affinity. Include positive controls (e.g., indomethacin for COX inhibition) and validate with dose-response curves (IC50_{50} determination) .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

  • DFT optimization : Compare B3LYP/6-31G(d)-optimized geometries with XRD data (if available) to validate bond lengths and angles.
  • Dynamic NMR : Analyze temperature-dependent spectra to account for conformational flexibility in solution .

Q. How can multi-step synthesis yields be improved?

  • Catalyst screening : Test Pd(OAc)2_2 or CuI for coupling efficiency.
  • Solvent optimization : Replace THF with DMAc for higher reaction rates.
  • Workup modifications : Use liquid-liquid extraction (ethyl acetate/water) to isolate intermediates with >90% purity .

Q. Which computational methods predict conformational stability and interaction mechanisms?

  • Molecular docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., kinases).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the 2-chlorophenyl moiety in hydrophobic pockets .

Q. How does the 2-chlorophenyl group affect oxidative stability compared to fluorinated analogs?

The electron-withdrawing chloro group increases resistance to autoxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and compare degradation profiles with 2-fluorophenyl analogs via LC-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE
Reactant of Route 2
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N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE

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